2,3,4,8-四氯二苯并呋喃

描述

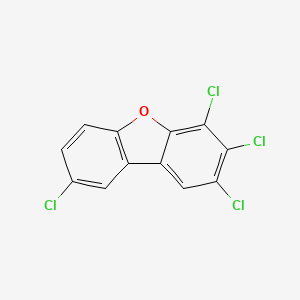

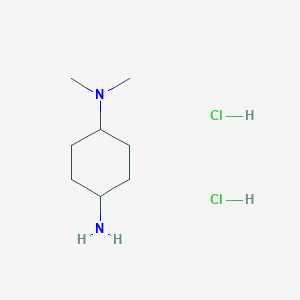

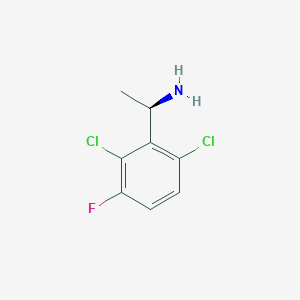

2,3,4,8-Tetrachlorodibenzofuran (TCDF) is a type of chlorinated dibenzofuran (CDF), a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects . TCDF is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .

Synthesis Analysis

TCDF is not produced or used commercially. It is a contaminant formed during the production of some chlorinated organic compounds, including a few herbicides . Most TCDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .

Molecular Structure Analysis

The molecular formula of TCDF is C12H4Cl4O, with an average molecular mass of 305.972 g/mol and a monoisotopic mass of 303.902 g/mol . The IUPAC name is 4,5,6,12-tetrachloro-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaene .

Chemical Reactions Analysis

The reactivity of TCDF has been investigated theoretically. For the reaction of TCDF with hydrogen peroxide (H2O2), a molecular complex can be formed between TCDF and H2O2 first. Then, the nucleophilic aromatic substitution of TCDF by H2O2 occurs in the presence of water molecules to form an intermediate containing an O−O bond .

Physical And Chemical Properties Analysis

TCDF is a small molecule that belongs to the class of organic compounds known as polychlorinated dibenzofurans . These are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety .

科学研究应用

生物利用度和环境归趋

- 长期环境归趋:Currie 等人 (2000) 的一项研究考察了与沉积物相关的 2,3,7,8-四氯二苯并呋喃 (TCDF) 在小型贫营养湖泊中的长期归趋和生物利用度。他们发现 TCDF 快速重新分布到底部沉积物中,其在水和沉积物中的浓度随时间显着变化。这项研究突出了 TCDF 在水生环境中的持久性和重新分布模式 (Currie 等人,2000)。

健康和毒理学效应

- 肝脏疾病关联:袁培红等人 (2019) 研究了 TCDF 暴露对小鼠肝脏健康的影响。他们发现 TCDF 暴露通过诱导脂肪生成和破坏细胞完整性导致肝脂肪变性,一种非酒精性脂肪肝疾病。这项研究深入了解了 TCDF 对肝脏健康的毒理学影响 (袁培红等人,2019)。

- 癌症研究:对 TCDF 及其相关化合物的致癌特性的研究已经非常广泛。例如,Walker 等人 (2004) 对包括 TCDF 在内的混合物的致癌性进行了一项研究,发现这些化合物的联合效应可以使用剂量加和模型进行预测。这项研究支持在二恶英癌症风险评估中使用毒性当量因子 (Walker 等人,2004)。

化学反应和转化

- 与过氧化氢的反应性:白等人 (2019) 探讨了 TCDF 与过氧化氢的反应性,深入了解了 TCDF 类污染物在环境中如何发生转化。这项研究增强了我们对 TCDF 化学行为及其潜在降解途径的理解 (白等人,2019)。

- 大气降解机理:张等人 (2012) 研究了 TCDF 的 OH 引发的大气降解。他们的研究结果表明,大气中 TCDF 的降解是由 OH 自由基的存在促成的,而水作为这些自由基的来源。这项研究提供了对 TCDF 大气归趋的更好理解 (张等人,2012)。

作用机制

Target of Action

The primary target of 2,3,4,8-Tetrachlorodibenzofuran (TCDF) is the aryl hydrocarbon receptor (AhR) . This receptor is a transcription factor involved in the expression of genes . The liver is the main target of TCDF, leading to induced hepatic lipogenesis .

Biochemical Pathways

The interaction of TCDF with the AhR affects several biochemical pathways. One of the most well-studied responses to these compounds is the induction of activity of the microsomal monooxygenase, aryl hydrocarbon hydroxylase (AHH) . The induction of AHH activity by TCDF is mediated through their stereospecific, reversible binding to a cytosol protein, the induction receptor .

Pharmacokinetics

The pharmacokinetics of TCDF involves its absorption, distribution, metabolism, and excretion (ADME). It has been found that the half-life of TCDF is approximately 2 days . This relatively short half-life means that steady-state levels of TCDF are reached within a few weeks . The pharmacokinetics of TCDF plays a significant role in determining its in vivo potency .

Result of Action

The action of TCDF leads to a variety of molecular and cellular effects. It is known to be highly toxic and can cause cancer, reproductive and developmental problems, damage to the immune system, and can interfere with hormones .

安全和危害

TCDF is highly toxic and can cause various systemic effects at a wide range of exposure concentrations, including tumorigenesis, immunological dysfunction, and teratogenesis . Studies of humans exposed to TCDF-contaminated materials suggest that TCDF is the cause of observed chloracne, metabolic disorders (porphyria), and other systemic problems .

属性

IUPAC Name |

2,3,4,8-tetrachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-1-2-9-6(3-5)7-4-8(14)10(15)11(16)12(7)17-9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKXRERKNIJJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=CC(=C(C(=C3O2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232545 | |

| Record name | 2,3,4,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83704-32-9 | |

| Record name | 2,3,4,8-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,8-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YIF7JI7VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B3024221.png)

![(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3024236.png)

![(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3024237.png)